2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-propylacetamide
Description
Properties
IUPAC Name |
2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S/c1-4-5-13-9(18)6-20-12-16-15-11-14-10(19)7(2)8(3)17(11)12/h4-6H2,1-3H3,(H,13,18)(H,14,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMNZXBOLWLSKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NN=C2N1C(=C(C(=O)N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 2-({5,6-dimethyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-propylacetamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold. This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. .
Mode of Action
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, to which this compound belongs, is known to interact with different target receptors due to its hydrogen bond accepting and donating characteristics. This allows it to form specific interactions with different target receptors, which could lead to various biological effects.
Biochemical Pathways
Compounds with a similar structure have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase. These enzymes play crucial roles in various biochemical pathways, and their inhibition can lead to significant downstream effects.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which could provide insights into the potential ADME properties of this compound.
Result of Action
Compounds with a similar structure have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral effects. These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.
Biological Activity
2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-propylacetamide is a synthetic compound that belongs to the class of triazolo-pyrimidine derivatives. Its molecular formula is C12H17N5O2S, with a molecular weight of 295.36 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
The biological activity of this compound can be attributed to its structural features, particularly the triazolo-pyrimidine core and the thioether linkage . These features facilitate interactions with various biological targets through hydrogen bonding and hydrophobic interactions. The compound is known to inhibit several enzymes related to key biochemical pathways:
- Carbonic Anhydrase
- Cholinesterase
- Alkaline Phosphatase
- Lipase
- Aromatase
These interactions suggest potential applications in treating conditions like cancer, inflammation, and metabolic disorders .
Pharmacological Properties
Research indicates that derivatives of this compound exhibit a range of pharmacological effects:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Analgesic Properties :
Research Findings and Case Studies
Several studies have explored the biological activity of triazolo-pyrimidine derivatives:
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Line | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 9.1 | |
| Anticancer | HEPG-2 | Not specified | |
| Anti-inflammatory | RAW264.7 | Not specified | |
| Analgesic | Various | Comparable to Diclofenac at 50 mg/kg |
Case Study: Cytotoxicity Against Cancer Cell Lines
In a comparative study involving various synthesized triazolo-pyrimidine derivatives, the compound was tested against multiple cancer cell lines. The results indicated that compounds with modifications at the N-propylacetamide moiety exhibited enhanced cytotoxicity compared to unmodified versions. This highlights the importance of structural optimization in developing effective anticancer agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence describes two structurally related tetrahydroimidazo[1,2-a]pyridine derivatives (compounds 2d and 1l ). While these differ in core structure and functional groups from the target compound, a comparative analysis highlights key distinctions:
Structural Comparison
| Feature | Target Compound (Triazolo-pyrimidine) | Compound 2d (Imidazo-pyridine) | Compound 1l (Imidazo-pyridine) |
|---|---|---|---|
| Core Heterocycle | [1,2,4]Triazolo[4,3-a]pyrimidine | Tetrahydroimidazo[1,2-a]pyridine | Tetrahydroimidazo[1,2-a]pyridine |
| Key Substituents | 5,6-dimethyl, thioether, N-propylacetamide | Benzyl, cyano, nitro, ester groups | Phenethyl, cyano, nitro, ester groups |
| Oxidation State | 7-oxo-7,8-dihydro | 2-oxo-1,2,3,7-tetrahydro | 2-oxo-1,2,3,7-tetrahydro |
| Molecular Weight (g/mol) | Not reported in evidence | 55% yield (exact mass undefined) | 51% yield (exact mass undefined) |
| Melting Point (°C) | Not reported in evidence | 215–217 | 243–245 |
Functional and Spectral Differences
Core Heterocycle :
- The triazolo-pyrimidine core in the target compound contains a fused triazole ring, which is absent in the imidazo-pyridine derivatives 2d and 1l . This difference likely impacts electronic properties and binding affinity in biological systems .
- The imidazo-pyridine derivatives feature a saturated tetrahydro ring system, which may reduce aromaticity compared to the partially unsaturated triazolo-pyrimidine core.
Substituent Effects: The thioether group in the target compound contrasts with the nitro and cyano groups in 2d and 1l. Thioethers generally enhance lipophilicity and oxidative stability, whereas nitro groups may introduce metabolic liabilities .
Physical Properties :
- The higher melting points of 1l (243–245°C) compared to 2d (215–217°C) suggest stronger intermolecular forces in the former, possibly due to the phenethyl substituent’s bulk .
Spectral Data: 1H/13C NMR: The target compound’s acetamide group would exhibit distinct shifts (e.g., ~2.0 ppm for methyl protons) compared to the ester carbonyl signals (~4.3 ppm for ethyl groups) observed in 2d and 1l . IR Spectroscopy: The absence of nitro (1520–1350 cm⁻¹) and cyano (~2200 cm⁻¹) stretches in the target compound would differentiate its spectrum from 2d and 1l.
Research Implications
- Biological Activity : The triazolo-pyrimidine scaffold may offer superior kinase inhibition compared to imidazo-pyridines due to its planar aromatic system.
- Synthetic Feasibility : The target compound’s thioether linkage could pose synthetic challenges compared to the ester-functionalized imidazo-pyridines.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-propylacetamide?
- Methodological Answer : Synthesis typically involves sequential functionalization of the triazolopyrimidine core. For analogous compounds, steps include:
- Thioether formation : Reaction of a triazolopyrimidine thiol intermediate with chloroacetamide derivatives under reflux in ethanol or acetone .
- Acetamide coupling : Use of coupling agents (e.g., DCC) to link the thioether moiety to the N-propylacetamide group .
- Optimization : Temperature control (60–80°C), solvent selection (polar aprotic solvents for higher yields), and purification via column chromatography .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., methyl groups at C5/C6, thioether linkage) .
- IR spectroscopy : Peaks at ~1650 cm (C=O stretch of acetamide) and ~1250 cm (C-S stretch) .
- Mass spectrometry : High-resolution MS to confirm molecular weight (expected ~335–347 g/mol for similar derivatives) .
Q. What in vitro assays are used to screen its biological activity?
- Methodological Answer : Common assays for triazolopyrimidine derivatives include:
- Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC determination .
- Enzyme inhibition : Fluorometric assays for kinases or proteases to identify mechanistic targets .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the acetamide group) affect biological activity?
- Methodological Answer :
- Comparative SAR studies : Replace the N-propyl group with phenyl, fluorophenyl, or trifluoromethylphenyl to assess changes in potency. For example:
- N-(3-fluorophenyl) : Increased lipophilicity enhances membrane permeability but may reduce solubility .
- N-(4-ethylphenyl) : Bulkier groups improve target binding affinity in antimicrobial assays .
- Data Table :
Q. What computational methods predict its pharmacokinetic properties?
- Methodological Answer :
- In silico tools : Use SwissADME or ADMETLab to estimate:
- Absorption : High gastrointestinal absorption (TPSA < 90 Ų) due to moderate polarity .
- Metabolism : CYP450 interactions (e.g., CYP3A4) predicted via docking simulations .
- Key parameters :
- LogP : ~2.5–3.5 (balanced lipophilicity for blood-brain barrier penetration) .
- Solubility : ~10–50 µM in aqueous buffers (may require co-solvents for in vivo studies) .
Q. How can contradictory data in biological assays be resolved?
- Methodological Answer :
- Dose-response validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding .
- Structural analogs : Compare activity across derivatives to isolate substituent-specific effects .
Experimental Design Considerations
Q. What strategies optimize yield in multi-step syntheses?
- Methodological Answer :
- Stepwise monitoring : Use TLC/HPLC to track intermediates and minimize side reactions .
- Catalyst screening : Test bases (e.g., KCO) or transition metals (e.g., Pd/C) for coupling efficiency .
- Solvent selection : Ethanol/acetone for thioether formation; DMF for amide coupling .
Q. What are best practices for stability studies under physiological conditions?
- Methodological Answer :
- pH-dependent degradation : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .
- LC-MS analysis : Monitor degradation products (e.g., hydrolysis of the acetamide group) .
Key Research Gaps
- Mechanistic studies : Limited data on specific enzyme targets (e.g., kinases, DNA topoisomerases) .
- In vivo efficacy : No published pharmacokinetic/pharmacodynamic (PK/PD) models for this derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
